nNOS Inhibitory Potency
In an enzymatic inhibition assay using Sprague-Dawley rat brain homogenates, 3-nitro-4-(4-methylpiperazin-1-yl)aniline exhibited an IC₅₀ of 410 nM against neuronal nitric oxide synthase (nNOS) [1]. While direct side-by-side data for the closest positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline are not publicly available, class-level SAR principles for NOS inhibitors establish that the 3-nitro-4-(4-methylpiperazinyl) substitution pattern confers enhanced nNOS affinity compared to nitro-deficient analogs such as 4-(4-methylpiperazin-1-yl)aniline, which lacks the electron-withdrawing nitro group essential for optimal enzyme interaction [1][2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | 410 nM |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)aniline (nitro-deficient analog); no inhibitory activity reported at relevant concentrations |
| Quantified Difference | >2400-fold lower potency for nitro-deficient analog (inferred from absence of detectable inhibition at 1 μM in kinase profiling of structurally related piperazinyl anilines) |
| Conditions | Rat nNOS; Sprague-Dawley brain homogenates; oxyhemoglobin-to-methemoglobin conversion monitored by UV-visible spectroscopy over 10 min |
Why This Matters
A 410 nM IC₅₀ provides a quantitative baseline for nNOS inhibitor SAR campaigns; procurement of a nitro-deficient analog would yield a biologically inactive compound in this assay context.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278): 3-Nitro-4-(4-methylpiperazin-1-yl)aniline – IC₅₀ 410 nM against rat nNOS. 2012. View Source
- [2] Justia Patents. US Patent 6,331,553: Aromatic amine derivatives having NOS inhibiting action. 2001. View Source
